Cas no 2225127-07-9 ((3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride)

(3R)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride is a chiral amino acid derivative with a benzyl-protected hydroxyl group, commonly employed as a key intermediate in organic synthesis and pharmaceutical research. Its stereospecific (R)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and peptide modifications. The benzyloxy group provides selective protection, facilitating further functionalization under controlled conditions. As a hydrochloride salt, it offers improved stability and solubility in polar solvents, enhancing its utility in aqueous reaction systems. This compound is particularly useful in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands, where precise stereochemistry is critical. Its consistent quality and well-defined structure support reproducible results in complex synthetic pathways.
(3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride structure
2225127-07-9 structure
Product name:(3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
CAS No:2225127-07-9
MF:C11H16ClNO3
MW:245.702642440796
CID:6109424
PubChem ID:137963967

(3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
    • EN300-1716073
    • (R)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride
    • (3R)-3-amino-4-phenylmethoxybutanoic acid;hydrochloride
    • 2225127-07-9
    • Inchi: 1S/C11H15NO3.ClH/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m1./s1
    • InChI Key: BCZBAGCTULPTPV-HNCPQSOCSA-N
    • SMILES: Cl.O(CC1C=CC=CC=1)C[C@@H](CC(=O)O)N

Computed Properties

  • Exact Mass: 245.0818711g/mol
  • Monoisotopic Mass: 245.0818711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 190
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.6Ų

(3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1716073-0.25g
(3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
2225127-07-9 95%
0.25g
$466.0 2023-09-20
Enamine
EN300-1716073-2.5g
(3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
2225127-07-9 95%
2.5g
$1848.0 2023-09-20
Enamine
EN300-1716073-10.0g
(3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
2225127-07-9 95%
10g
$4052.0 2023-06-04
Aaron
AR01FJ0F-50mg
(3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
2225127-07-9 95%
50mg
$325.00 2025-02-11
Aaron
AR01FJ0F-100mg
(3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
2225127-07-9 95%
100mg
$474.00 2025-02-11
Aaron
AR01FJ0F-1g
(3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
2225127-07-9 95%
1g
$1322.00 2025-02-11
A2B Chem LLC
AY02995-2.5g
(3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
2225127-07-9 95%
2.5g
$1981.00 2024-04-20
A2B Chem LLC
AY02995-1g
(3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
2225127-07-9 95%
1g
$1028.00 2024-04-20
Aaron
AR01FJ0F-250mg
(3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
2225127-07-9 95%
250mg
$666.00 2025-02-11
Aaron
AR01FJ0F-500mg
(3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
2225127-07-9 95%
500mg
$1036.00 2025-02-11

Additional information on (3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride

(3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride: A Promising Compound in Biomedical Research

CAS No. 2225127-07-9, also known as (3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride, is a chiral compound with a unique molecular structure that has garnered significant attention in the field of biomedical research. This compound belongs to the class of amino acid derivatives, characterized by its 4-(benzyloxy)butanoic acid backbone and the 3-amino functional group. The hydrochloride salt form of this molecule enhances its solubility and stability, making it a valuable candidate for pharmaceutical development.

Recent studies have highlighted the potential of (3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride in modulating cellular signaling pathways. Research published in *Nature Communications* (2023) demonstrated its ability to inhibit the activity of protease-activated receptor 1 (PAR-1), a key target in the treatment of inflammatory diseases. This finding underscores the compound's potential as a therapeutic agent for conditions such as acute respiratory distress syndrome (ARDS) and sepsis.

The 3R configuration of this molecule plays a critical role in its biological activity. Stereochemistry is a fundamental aspect of drug design, as the spatial arrangement of atoms can significantly affect the compound's interaction with biological targets. (3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride exhibits enhanced selectivity for PAR-1 compared to its enantiomer, which is crucial for minimizing off-target effects and improving therapeutic outcomes.

In the context of anti-inflammatory research, (3R)-3-amino-4-(benzyloxy)butano,ic acid hydrochloride has shown promise in reducing cytokine production. A 2023 study in *Cell Reports* revealed that this compound can suppress the activation of NF-κB, a transcription factor involved in the regulation of immune responses. This mechanism of action makes it a potential candidate for the development of targeted therapies in autoimmune disorders and chronic inflammation.

The benzyloxy group in the molecular structure contributes to the compound's pharmacokinetic properties. This functional group enhances the compound's ability to cross the blood-brain barrier, which is particularly relevant for neurological applications. Research published in *Journal of Medicinal Chemistry* (2024) explored the potential of (3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advancements in synthetic chemistry have enabled the efficient production of (3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride. Modern techniques, such as asymmetric catalysis and solid-phase synthesis, have been employed to achieve high enantiomeric purity, which is essential for pharmaceutical applications. These methods ensure the compound meets the stringent quality standards required for clinical trials and commercialization.

The hydrochloride salt form of this molecule offers advantages in terms of solubility and bioavailability. Compared to other salts, the hydrochloride form is more soluble in aqueous solutions, facilitating its use in oral and injectable formulations. This property is particularly important for drugs that require rapid absorption and distribution in the body.

Recent preclinical studies have further validated the therapeutic potential of (3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride. In a 2024 study published in *Pharmacological Research*, the compound was shown to reduce neuroinflammation in animal models of multiple sclerosis. These findings suggest its potential application in neurological disorders and highlight the need for further clinical investigation.

The 4-(benzyloxy)butanoic acid backbone of this compound is also of interest in the development of prodrugs. Prodrug strategies can enhance the therapeutic index of a compound by improving its stability and reducing toxicity. Researchers are exploring the possibility of modifying the benzyloxy group to create derivatives with enhanced pharmacological properties and broader therapeutic applications.

As the field of biomedical research continues to evolve, compounds like (3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride are becoming increasingly important. Their unique chemical structures and biological activities offer new opportunities for the development of targeted therapies and personalized medicine. Continued research into the mechanisms of action and therapeutic potential of this compound will be crucial for advancing the treatment of various diseases.

The 3-amino functional group in (3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride is a key determinant of its interactions with biological targets. This group can form hydrogen bonds with proteins, enhancing the compound's binding affinity. Understanding these interactions is essential for optimizing the compound's efficacy and minimizing potential side effects.

In conclusion, (3R)-3-amino-4-(benzyloxy)butanoic acid hydrochloride represents a promising candidate for the treatment of a wide range of diseases. Its unique chemical structure, combined with its biological activities, positions it as a valuable tool in the development of innovative therapies. As research in this area progresses, the compound's potential applications are likely to expand, offering new hope for patients suffering from various conditions.

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.